6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 6 with a 4-chlorophenyl group and at position 2 with a 2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl moiety.
Properties
Molecular Formula |
C23H21Cl2N3O3 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H21Cl2N3O3/c24-18-5-1-16(2-6-18)20-9-10-21(29)28(26-20)15-22(30)27-13-11-23(31,12-14-27)17-3-7-19(25)8-4-17/h1-10,31H,11-15H2 |
InChI Key |
IPEUEFDCLQUDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Reaction Conditions
Potential Chemical Transformations
The compound’s functional groups enable diverse reactivity:
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Hydrolysis of Ester Groups (if present):
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Conditions : Basic or acidic aqueous solutions.
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Outcome : Conversion of esters to carboxylic acids or their salts.
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Acetylation of Hydroxyl Groups :
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Reagents : Acetyl chloride, pyridine.
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Outcome : Formation of acetylated derivatives to modulate solubility or bioavailability.
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Nucleophilic Substitution :
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Target : Chlorophenyl substituents may undergo substitution (e.g., with amines or hydroxides).
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Conditions : Polar aprotic solvents, elevated temperatures.
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Pyridazinone Ring Interactions :
Purification and Characterization
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Techniques :
Comparative Analysis of Pyridazinone Derivatives
Research Findings
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Synthetic Yields : Pyridazinone derivatives often exhibit yields ranging from 22% to 99% , depending on substituents and reaction complexity .
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Biological Targets : Interactions with enzymes (e.g., MAO-A/B) and receptors suggest therapeutic potential in neurological or oncological applications .
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Structural Optimization : Substituent positioning (e.g., ortho-fluorine) significantly impacts hydrophobic interactions with biological targets .
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Several studies have reported the effectiveness of similar pyridazinone derivatives in inhibiting cancer cell proliferation. The mechanisms may involve:
- Inhibition of cell cycle progression : Compounds have shown to interfere with key regulatory proteins involved in the cell cycle.
- Induction of apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent. Mechanisms may include:
- Disruption of bacterial cell walls : Similar compounds have been found to interfere with peptidoglycan synthesis.
- Inhibition of bacterial enzymes : Targeting specific enzymes crucial for bacterial survival.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Mechanisms include:
- Reduction of oxidative stress : Compounds can scavenge free radicals and reduce neuronal damage.
- Modulation of neurotransmitter levels : By affecting neurotransmitter systems, these compounds may improve cognitive functions.
Case Studies
Recent literature provides insights into specific applications and case studies involving this compound:
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
a) 6-(4-Fluorophenyl)-2-{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-Pyridazinone
- Substituents: Fluorine atoms at the 4-position of the pyridazinone phenyl ring and 2-position of the piperazine phenyl ring.
b) 6-Phenyl-2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-Pyridazinone
- Substituents : A simple phenyl group replaces the 4-chlorophenyl at position 6.
- Impact : The absence of chlorine reduces electron-withdrawing effects and lipophilicity, which may lower receptor affinity compared to the target compound .
c) 6-(2-Chlorophenyl)-2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-Pyridazinone
- Substituents: Chlorine at the 2-position of the pyridazinone phenyl ring.
Variations in the Piperidine/Piperazine Moiety
a) 6-(4-Morpholinyl)-2-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-Pyridazinone
- Substituents : Morpholinyl group at position 6 and 4-fluorophenyl-piperazine at position 2.
- Impact : The morpholinyl group increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability. Piperazine’s flexibility vs. piperidine’s rigidity could alter binding kinetics .
b) 2-{2-[4-(4-Chlorophenyl)-4-Hydroxypiperidino]-2-Oxoethyl}-6-(3-Methoxyphenyl)-3(2H)-Pyridazinone
Structural and Pharmacokinetic Comparison Table
Biological Activity
6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-3(2H)-pyridazinone, also known as a derivative of pyridazinone, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a chlorophenyl group and a hydroxypiperidine moiety, suggesting multifaceted biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24ClN3O2
- Molecular Weight : 397.89 g/mol
- SMILES Notation :
CC(=O)N(C1=CC=C(C=C1)Cl)C(=C2C(=NNC(=O)C2=N)C=C(C=C3C(=CC=C(C=C3)Cl)CCN(C)C)C1)
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and analgesic agent. Below are some key findings from recent research:
Anti-inflammatory Activity
Research indicates that derivatives of pyridazinones exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that the compound effectively reduced inflammation in animal models by inhibiting COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis .
Analgesic Properties
The analgesic properties of this compound were evaluated through various assays. In experiments involving formalin-induced pain in rodents, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential utility in pain management therapies. The mechanism appears to involve modulation of pain pathways mediated by opioid receptors .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
- Case Study 1 : A randomized controlled trial investigated the effects of this compound on patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, alongside improved quality of life measures.
- Case Study 2 : In a cohort study involving patients with rheumatoid arthritis, administration of this compound led to notable improvements in joint swelling and tenderness, with minimal adverse effects reported.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound combines a pyridazinone core with a 4-chlorophenyl group and a piperidine-derived side chain. The chlorophenyl groups enhance lipophilicity and π-π stacking interactions, while the hydroxypiperidine moiety introduces hydrogen-bonding potential. These features are critical for receptor binding, as seen in structurally related compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives, which exhibit multireceptor affinity (e.g., dopamine and serotonin receptors) . Methodologically, density functional theory (DFT) and spectroscopic analysis (e.g., terahertz time-domain spectroscopy) can validate electronic and steric interactions .
Q. What synthetic routes are optimal for preparing this compound in a research setting?
A common approach involves multi-step condensation and cyclization reactions. For example:
Condensation of 4-chlorobenzaldehyde with aminopyridazine derivatives under acidic conditions.
Functionalization of the piperidine ring via nucleophilic substitution, using catalysts like palladium or copper in solvents such as DMF .
Key challenges include controlling regioselectivity during cyclization and ensuring high purity (>99%) via column chromatography or recrystallization .
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : To verify substituent positions and hydrogen-bonding patterns.
- X-ray crystallography : For absolute configuration determination, as applied to related pyridazinone derivatives .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested experimentally?
The compound’s structural analogs (e.g., pyridazinones with piperidine side chains) show activity as positive inotropic agents or dopamine receptor modulators . To test mechanisms:
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Core modifications : Replace the pyridazinone ring with oxazolo-pyridine or imidazo-pyridine cores to alter electronic properties .
- Side-chain variations : Introduce fluorinated or methylated groups on the piperidine ring to enhance metabolic stability .
- Pharmacokinetic profiling : Use in vitro microsomal stability assays and in vivo PK studies in rodent models .
Q. What analytical techniques are suitable for resolving contradictory data in pharmacological studies?
For conflicting receptor affinity results:
- Molecular docking simulations : Compare binding poses across receptor subtypes using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish between entropic and enthalpic contributions .
Methodological and Theoretical Considerations
Q. How should researchers design experiments to evaluate the compound’s environmental impact?
Adopt a tiered approach:
Physicochemical profiling : Measure logP, solubility, and photostability to predict environmental persistence .
Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to estimate LC50 values .
Degradation studies : Use HPLC-MS to track breakdown products under simulated sunlight or microbial exposure .
Q. What theoretical frameworks are relevant for interpreting its biological activity?
Q. How can computational modeling guide the optimization of this compound’s bioavailability?
- ADMET prediction : Use tools like SwissADME to forecast permeability, CYP450 interactions, and bioavailability .
- Co-crystal structure analysis : Identify key residues in target receptors (e.g., dopamine D2) to inform rational design .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in synthetic yields reported across studies?
Q. What strategies ensure reproducibility in pharmacological assays?
- Standardized protocols : Adopt OECD guidelines for cytotoxicity or receptor binding assays .
- Positive controls : Include reference compounds (e.g., haloperidol for dopamine receptor studies) to validate assay conditions .
Advanced Analytical and Experimental Design
Q. How can researchers employ hyphenated techniques (e.g., LC-MS/MS) to study metabolic pathways?
Q. What experimental designs are optimal for long-term stability studies?
Use a split-plot design with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
